molecular formula C7H14ClN B1485097 2,2-Dimethylpent-4-yn-1-amine hydrochloride CAS No. 2098058-68-3

2,2-Dimethylpent-4-yn-1-amine hydrochloride

Cat. No.: B1485097
CAS No.: 2098058-68-3
M. Wt: 147.64 g/mol
InChI Key: AUIPSVJZCFODCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylpent-4-yn-1-amine hydrochloride: is a chemical compound with the molecular formula C7H14ClN. It is a derivative of pent-4-yn-1-amine, featuring two methyl groups at the second carbon position and a hydrochloride salt form. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpent-4-yn-1-amine hydrochloride typically involves the alkylation of pent-4-yn-1-amine with a suitable alkylating agent, followed by the introduction of the hydrochloride group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The final product is then purified through crystallization or other suitable methods .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpent-4-yn-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2,2-Dimethylpent-4-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylpent-4-yn-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of a triple bond, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

2,2-dimethylpent-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-4-5-7(2,3)6-8;/h1H,5-6,8H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIPSVJZCFODCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylpent-4-yn-1-amine hydrochloride
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2,2-Dimethylpent-4-yn-1-amine hydrochloride
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2,2-Dimethylpent-4-yn-1-amine hydrochloride
Reactant of Route 4
2,2-Dimethylpent-4-yn-1-amine hydrochloride
Reactant of Route 5
2,2-Dimethylpent-4-yn-1-amine hydrochloride
Reactant of Route 6
2,2-Dimethylpent-4-yn-1-amine hydrochloride

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